2-苯乙基苯基醚

描述

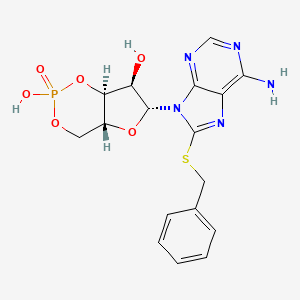

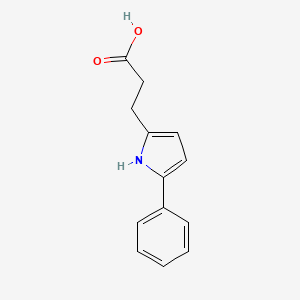

2-Phenylethyl phenyl ether is an organic compound that represents the basic and simplest skeleton of lignin, a complex heterogeneous polymer available from biomass in very large quantities . It is a potentially enormous and underutilized resource of valuable chemicals .

Synthesis Analysis

The synthesis of 2-Phenylethyl phenyl ether typically involves the Williamson Ether Synthesis, which proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . The ether is usually prepared from alcohols or their conjugate bases . The reaction conditions and catalysts can vary, but a common method is to perform the reaction under alkaline conditions at an appropriate temperature .

Molecular Structure Analysis

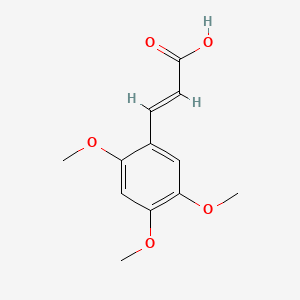

The molecular formula of 2-Phenylethyl phenyl ether is C14H14O . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The most common reaction of ethers like 2-Phenylethyl phenyl ether is cleavage of the C–O bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylethyl phenyl ether include a molecular weight of 198.26, a density of 1.039, a boiling point of 319°C, and a flash point of 125°C .

科学研究应用

1. Catalytic Selective Oxidation in Lignin Model Phenethoxybenzene is used as a lignin model compound for the catalytic oxidation of the β-O-4 bond . The process uses a Keggin-type polyoxometalate nanocatalyst and the optimization of the process’s operational conditions was carried out using response surface methodology . The optimal conditions that maximized the phenethoxybenzene conversion were 137 °C, 3.5 h, and 200 mg of catalyst .

Hydrodeoxygenation to Produce Aromatic Hydrocarbons

Phenethoxybenzene, which represents the dominant β-O-4 linkage in lignin, can be selectively hydrodeoxygenated to produce benzene and ethylbenzene . This process is realized by employing a multi-functional Ru/sulfate zirconium (Ru/SZ) catalyst in the aqueous phase .

Hydrolytic Cleavage of C–O Bond

Phenethoxybenzene can undergo hydrolytic cleavage of the C–O bond in acidic/alkaline aqueous solution . For phenethoxybenzene hydrolysis, 2-phenylethanol and phenol were formed as main products in AlCl3 solutions, whereas styrene was preferred with Na2CO3 .

作用机制

Target of Action

It’s known that phenolic compounds, which phenethoxybenzene is a part of, often interact with proteins, enzymes, and cell membranes .

Mode of Action

It’s known that phenolic compounds can interact with their targets through hydrogen bonding and hydrophobic interactions . They can also donate hydrogen atoms or electrons, acting as antioxidants .

Biochemical Pathways

Phenethoxybenzene is involved in the hydrolytic cleavage of lignin-derived C-O bonds in acidic/alkaline aqueous solutions . The hydrolysis of Phenethoxybenzene results in the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 .

Pharmacokinetics

Phenolic compounds are generally known for their bioavailability, which can be influenced by factors such as molecular size, polarity, and the presence of efflux transporters .

Result of Action

The hydrolysis of Phenethoxybenzene leads to the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 . These products have various applications, with 2-phenylethanol being used in food and cosmetics for its rose-like fragrance .

Action Environment

The action of Phenethoxybenzene is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of Phenethoxybenzene was found to be optimal at a temperature of 137 °C .

安全和危害

属性

IUPAC Name |

2-phenoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGBCQEHZWHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193525 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylethyl phenyl ether | |

CAS RN |

40515-89-7 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B1220894.png)

![3-[7,12,17-Tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B1220901.png)